Lapaquistat-d9 Acetate
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Overview
Description
Lapaquistat-d9 Acetate is a labeled squalene synthase inhibitor. It is a derivative of Lapaquistat acetate, which was investigated for its potential to lower cholesterol levels by inhibiting the enzyme squalene synthase. This enzyme is a key player in the biosynthesis of cholesterol, making this compound a compound of interest in the treatment of hypercholesterolemia and related cardiovascular diseases .
Preparation Methods
The synthesis of Lapaquistat-d9 Acetate involves several steps, starting with the preparation of the core structure, followed by the introduction of the deuterium-labeled acetate group. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of Deuterium Label: The deuterium-labeled acetate group is introduced through a specific reaction that replaces hydrogen atoms with deuterium. This step is crucial for creating the labeled compound.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm the structure and purity
Chemical Reactions Analysis
Lapaquistat-d9 Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol
Scientific Research Applications
Lapaquistat-d9 Acetate has several scientific research applications:
Chemistry: It is used as a tool to study the biosynthesis of cholesterol and the role of squalene synthase in this process.
Biology: The compound is used in biological studies to investigate the effects of squalene synthase inhibition on cellular processes and lipid metabolism.
Medicine: this compound is explored for its potential therapeutic applications in lowering cholesterol levels and treating hypercholesterolemia.
Industry: The compound is used in the development of new cholesterol-lowering drugs and in the study of metabolic pathways related to cholesterol biosynthesis
Mechanism of Action
Lapaquistat-d9 Acetate exerts its effects by inhibiting the enzyme squalene synthase. This enzyme catalyzes the conversion of farnesyl diphosphate to squalene, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein cholesterol in the bloodstream. The inhibition of squalene synthase also affects other pathways related to lipid metabolism .
Comparison with Similar Compounds
Lapaquistat-d9 Acetate is unique compared to other squalene synthase inhibitors due to its deuterium labeling, which allows for more precise studies of its metabolic pathways and effects. Similar compounds include:
Lapaquistat Acetate: The non-labeled version of the compound, which also inhibits squalene synthase but lacks the deuterium label.
Statins: These drugs inhibit HMG-CoA reductase, another enzyme in the cholesterol biosynthesis pathway, but they do not target squalene synthase.
Farnesyl Transferase Inhibitors: These compounds inhibit the enzyme farnesyl transferase, which is involved in the post-translational modification of proteins, but they do not directly affect cholesterol biosynthesis
This compound stands out due to its specific inhibition of squalene synthase and its use in detailed metabolic studies.
Properties
Molecular Formula |
C33H41ClN2O9 |
---|---|
Molecular Weight |
654.2 g/mol |
IUPAC Name |
2-[1-[2-[(3R,5S)-1-(3-acetyloxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-yl]acetic acid |
InChI |
InChI=1S/C33H41ClN2O9/c1-20(37)44-19-33(2,3)18-36-25-10-9-22(34)16-24(25)30(23-7-6-8-26(42-4)31(23)43-5)45-27(32(36)41)17-28(38)35-13-11-21(12-14-35)15-29(39)40/h6-10,16,21,27,30H,11-15,17-19H2,1-5H3,(H,39,40)/t27-,30-/m1/s1/i11D2,12D2,13D2,14D2,21D |
InChI Key |
CMLUGNQVANVZHY-LUBFGMIQSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(C1([2H])CC(=O)O)([2H])[2H])([2H])[2H])C(=O)C[C@@H]2C(=O)N(C3=C(C=C(C=C3)Cl)[C@H](O2)C4=C(C(=CC=C4)OC)OC)CC(C)(C)COC(=O)C)([2H])[2H])[2H] |
Canonical SMILES |
CC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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